3'-Deoxy-3'-fluoroinosine

Descripción general

Descripción

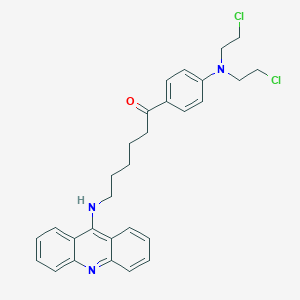

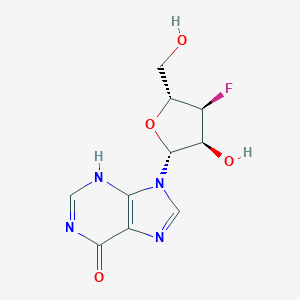

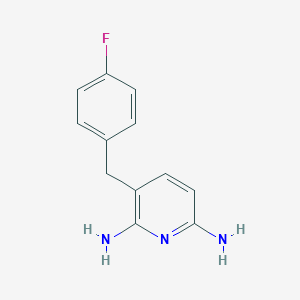

3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Molecular Structure Analysis

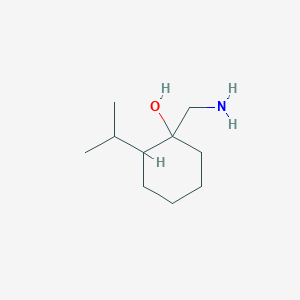

The molecular weight of 3’-Deoxy-3’-fluoroinosine is 270.22 and its formula is C10H11FN4O4 . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@HC3=C2C(NC=N3)=O)O1 .Chemical Reactions Analysis

Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .Physical And Chemical Properties Analysis

The molecular weight of 3’-Deoxy-3’-fluoroinosine is 270.22 and its formula is C10H11FN4O4 . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@HC3=C2C(NC=N3)=O)O1 .Aplicaciones Científicas De Investigación

Antileishmanial Agent : 3'-Deoxy-3'-fluoroinosine demonstrated potent inhibitory effects against Leishmania tropica and Leishmania donovani, two causative agents of leishmaniasis. It was metabolized by Leishmania promastigotes to 3'-deoxy-3'-fluoroadenosine-5'-triphosphate, indicating a mechanism for its selective toxicity against these parasites. It showed lower toxicity towards mammalian cells, suggesting its potential as an antiparasitic drug (Wataya et al., 1990); (Shin et al., 1995).

Synthesis and Molecular Structure Studies : Research has focused on synthesizing various fluorinated nucleosides, including this compound, and understanding their molecular structures. These studies are crucial for designing new drugs with improved efficacy and reduced toxicity (Adib et al., 1997); (Hakoshima et al., 1981).

Antiviral Research : this compound has been studied for its antiviral properties, particularly against RNA and DNA viruses. It showed promise in inhibiting various viruses, including those responsible for polio and Coxsackie diseases (Van Aerschot et al., 1989); (Mikhailopulo et al., 1991).

Diagnostic Imaging : this compound derivatives, especially those labeled with fluorine-18, have been explored for their potential in positron emission tomography (PET) imaging in oncology. They are useful in measuring tumor metabolism and response to therapies (Shields, 2003); (Sohn et al., 2008).

Cancer Research : Studies involving this compound have explored its potential as an anticancer agent, particularly in combination with other drugs. It has been investigated for its synergistic effects with other nucleoside analogs against human immunodeficiency virus (HIV) (Cox et al., 1993).

Chemotherapy Monitoring : The use of this compound derivatives in PET imaging has been studied for early detection of response to chemotherapy, which is critical for personalized cancer treatment (Jensen et al., 2010).

Mecanismo De Acción

3’-Deoxy-3’-fluoroinosine has been found to inhibit the growth of Leishmania tropica and L. donovani in vitro and in vivo . It is less toxic toward mouse mammary-tumor FM3A cells, a model host . Leishmania promastigote metabolizes 3’-FI to 3’-deoxy-3’-fluoroadenosine 5’-triphosphate (3’-FATP) but FM3A cells do not .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYFYFKHABGRAR-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922453 | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117517-20-1 | |

| Record name | 3'-Deoxy-3'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)

![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)